molecular formula C7H12N2S B3103352 N-tert-butyl-1,3-thiazol-2-amine CAS No. 1438-46-6

N-tert-butyl-1,3-thiazol-2-amine

Cat. No. B3103352
CAS RN: 1438-46-6
M. Wt: 156.25 g/mol
InChI Key: DGDQQRYGBLAXPE-UHFFFAOYSA-N
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Description

“N-tert-butyl-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 1438-46-6 . It has a molecular weight of 156.25 .

It is stored at room temperature .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “N-tert-butyl-1,3-thiazol-2-amine”, have been found to exhibit antioxidant activity . They can neutralize free radicals and prevent oxidative stress, which is linked to various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for pain management and treatment of inflammatory conditions .

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown significant antimicrobial and antifungal activities . They can inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial and antifungal agents .

Antiviral Properties

Thiazole compounds have demonstrated antiviral properties . They can inhibit the replication of certain viruses, offering potential for the development of new antiviral drugs .

Diuretic Activity

Thiazole derivatives have been found to act as diuretics . They can increase the amount of urine produced by the body, which can help in the treatment of conditions like hypertension and edema .

Anticonvulsant and Neuroprotective Effects

Thiazole compounds have shown anticonvulsant and neuroprotective effects . They can help in the management of seizures and offer protection to neurons, making them potential candidates for the treatment of neurological disorders .

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to possess antitumor or cytotoxic properties . They can inhibit the growth of tumor cells, offering potential for the development of new anticancer drugs .

Neuraminidase Inhibitory Activity

“N-tert-butyl-1,3-thiazol-2-amine” and its derivatives have been found to possess potent neuraminidase inhibitory activity . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, so these compounds could potentially be used in the development of new anti-influenza drugs .

Safety and Hazards

The safety information for “N-tert-butyl-1,3-thiazol-2-amine” indicates that it has a GHS07 pictogram and a warning signal word . Precautionary statements include keeping out of reach of children and reading the label before use .

Mechanism of Action

Target of Action

N-tert-butyl-1,3-thiazol-2-amine is a heterocyclic organic compound that has shown promising properties in various fields. The compound is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

For example, one study suggested that a similar compound could inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

Biochemical Pathways

. This suggests that it may affect multiple biochemical pathways, leading to its observed effects.

Result of Action

The result of N-tert-butyl-1,3-thiazol-2-amine’s action is the inhibition of growth in certain cancerous cell lines. For example, some compounds in the 2-aminothiazole family have shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines .

properties

IUPAC Name

N-tert-butyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)9-6-8-4-5-10-6/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDQQRYGBLAXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289663
Record name N-(1,1-Dimethylethyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1,3-thiazol-2-amine

CAS RN

1438-46-6
Record name N-(1,1-Dimethylethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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